Lipophilicity (log D) Reduction: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomeric Matched Pairs
The target compound incorporates a 1,3,4-oxadiazole ring, whereas its closest commercially available analog—N-tert-butyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide (CAS 2640821-99-2)—contains a 1,2,4-oxadiazole regioisomer [1]. A systematic matched-pair analysis of >100 oxadiazole-containing compounds from the AstraZeneca collection demonstrated that in virtually all cases, the 1,3,4-oxadiazole isomer displays approximately one order of magnitude lower log D (up to 1.2 log units) compared to its 1,2,4-oxadiazole matched partner [2]. This lipophilicity differential directly impacts membrane permeability, plasma protein binding, and non-specific tissue distribution, making the two regioisomers non-interchangeable in any assay where ADME properties influence readout.
| Evidence Dimension | Lipophilicity (log D at pH 7.4) |
|---|---|
| Target Compound Data | Predicted log D approximately 0.8–1.0 (based on 1,3,4-oxadiazole regioisomer matched-pair trend; computed XLogP3 = 0.8 for the 1,2,4-analog [1]) |
| Comparator Or Baseline | 1,2,4-Oxadiazole regioisomer (CAS 2640821-99-2): 1,2,4-isomers systematically show ~1 log unit higher log D than 1,3,4-isomers in matched pairs across the AstraZeneca collection [2] |
| Quantified Difference | Approximately 1 order of magnitude (up to 1.2 log units) lower log D for the 1,3,4-oxadiazole target compound vs. 1,2,4-oxadiazole comparators |
| Conditions | Systematic matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole regioisomers within the AstraZeneca corporate compound collection; log D measured by shake-flask method at pH 7.4 [2] |
Why This Matters
A 1-log-unit shift in lipophilicity is expected to alter membrane permeability by approximately 10-fold, meaning that a 1,2,4-oxadiazole analog cannot serve as a permeability-matched control for the 1,3,4-oxadiazole target compound in cell-based or in vivo assays.
- [1] Kuujia.com. N-tert-butyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide (CAS 2640821-99-2): XLogP3 = 0.8; TPSA = 71.3 Ų; MW = 266.34 g/mol. PubChem CID: 155799752. View Source
- [2] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in medicinal chemistry. J Med Chem. 2012;55(5):1817–1830. doi:10.1021/jm2013248. View Source
